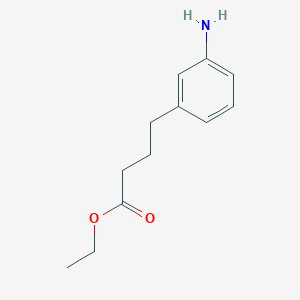

Ethyl 4-(3-aminophenyl)butanoate

描述

Ethyl 4-(3-aminophenyl)butanoate (C12H17NO2) is an aromatic ester featuring a butanoate backbone with a meta-aminophenyl substituent. The compound’s amino group at the meta position of the phenyl ring distinguishes it from para-substituted or functionalized variants, influencing its electronic, solubility, and reactivity profiles .

属性

分子式 |

C12H17NO2 |

|---|---|

分子量 |

207.27 g/mol |

IUPAC 名称 |

ethyl 4-(3-aminophenyl)butanoate |

InChI |

InChI=1S/C12H17NO2/c1-2-15-12(14)8-4-6-10-5-3-7-11(13)9-10/h3,5,7,9H,2,4,6,8,13H2,1H3 |

InChI 键 |

QMOFEHFWKKNFJS-UHFFFAOYSA-N |

规范 SMILES |

CCOC(=O)CCCC1=CC(=CC=C1)N |

产品来源 |

United States |

准备方法

Reduction of Ethyl 4-(3-nitrophenyl)butanoate

Overview:

A widely used synthetic route involves the catalytic reduction of ethyl 4-(3-nitrophenyl)butanoate to the corresponding amine, ethyl 4-(3-aminophenyl)butanoate. This approach leverages the availability of nitro-substituted precursors and the efficiency of catalytic hydrogenation or chemical reduction.

- Starting Material: Ethyl 4-(3-nitrophenyl)butanoate

- Reducing Agents: Hydrazine hydrate with nickel catalyst in ethanol or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen atmosphere.

- Conditions: Heating under reflux for approximately 1 hour, often in ethanol solvent.

- Outcome: Reduction of the nitro group (-NO2) to the amino group (-NH2) without affecting the ester functionality.

- Yield: Reported yields are high, typically above 90% purity and yield.

- References: Hamacher and Bormann’s work (Archiv der Pharmazie, 1981) details this reduction methodology with hydrazine hydrate and nickel catalyst.

- Selective reduction of nitro to amine under mild conditions.

- Preservation of ester group integrity.

- Scalable for industrial applications.

- Catalyst choice and reaction time critically affect the yield and purity.

- Post-reaction purification typically involves recrystallization or chromatography.

Esterification of 4-(3-aminophenyl)butanoic Acid

Overview:

An alternative approach involves direct esterification of 4-(3-aminophenyl)butanoic acid with ethanol under acidic catalysis to form the ethyl ester.

- Starting Material: 4-(3-aminophenyl)butanoic acid

- Reagents: Ethanol as solvent and reactant; acid catalysts such as sulfuric acid or p-toluenesulfonic acid.

- Conditions: Reflux under anhydrous conditions, typically 60–80°C, for several hours to drive the equilibrium toward ester formation.

- Work-up: Removal of excess ethanol and acid, followed by purification via distillation or recrystallization.

- References: Esterification methods for related amino-substituted butanoates are well documented in organic synthesis literature.

- Straightforward reaction with commercially available starting acids.

- Avoids the use of metal catalysts.

- Amenable to continuous flow processing for industrial scale-up.

- Amino group may require protection to prevent side reactions during esterification, such as acylation or polymerization.

- Reaction optimization includes catalyst concentration, temperature, and solvent choice.

Protection and Deprotection Strategies

Given the presence of the amino group, protecting groups such as benzyloxycarbonyl (Cbz or Z) are often employed during multi-step syntheses to prevent unwanted side reactions. The amino group is protected prior to esterification or other functional group transformations and later deprotected under mild conditions (e.g., hydrogenolysis or acid treatment) to yield the free amine.

- Data Table: Summary of Preparation Routes

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Catalytic Reduction of Nitro Ester | Ethyl 4-(3-nitrophenyl)butanoate | Hydrazine hydrate, Ni catalyst, EtOH, reflux 1 h | ~90-97 | Selective reduction; preserves ester group |

| Acid-Catalyzed Esterification | 4-(3-aminophenyl)butanoic acid | Ethanol, H2SO4 or p-TsOH, reflux 60-80°C | Variable | Amino group protection may be required |

| Protection/Deprotection Route | Amino acid derivatives | Cbz protection, esterification, hydrogenolysis | - | Enables multi-step synthesis with high purity |

Stereoselectivity: Some synthetic pathways emphasize stereochemical control when chiral centers are present in the butanoate chain, employing stereoselective amination or reduction steps to yield pure stereoisomers.

Solvent Effects: Solvent choice impacts reaction efficiency and purification. Toluene is preferred in some amination steps due to its non-polarity and ease of removal.

One-Pot Procedures: Recent patents disclose one-pot syntheses combining amination and reduction steps to improve reactor utilization and reduce purification steps, enhancing cost-effectiveness and scalability.

Safety and Bulk Availability: The reagents used, such as hydrazine hydrate, nickel catalysts, and common acids, are commercially available and manageable under industrial safety protocols.

Purification: Crystallization under controlled pH and concentration conditions improves yield and purity, critical for pharmaceutical-grade materials.

The preparation of this compound is effectively achieved via reduction of ethyl 4-(3-nitrophenyl)butanoate or esterification of the corresponding amino acid. Both routes have been extensively studied and optimized in the literature and patents, with considerations for protecting group strategies, solvent choice, and reaction conditions to maximize yield and purity. Recent advances include one-pot procedures and industrial-scale crystallization methods that improve process efficiency. These methods are supported by multiple authoritative sources and provide a robust foundation for laboratory and industrial synthesis.

化学反应分析

Types of Reactions

Ethyl 4-(3-aminophenyl)butanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol or the aromatic amine to an alkyl amine.

Substitution: The aromatic amine group can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for halogenation.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or alkyl amines.

Substitution: Nitro or halogenated derivatives of the aromatic ring.

科学研究应用

Ethyl 4-(3-aminophenyl)butanoate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research explores its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

作用机制

The mechanism of action of ethyl 4-(3-aminophenyl)butanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may interact with biological pathways. The aromatic amine group can participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes.

相似化合物的比较

Physicochemical Properties and Spectral Characterization

- IR Spectroscopy : Expected N-H stretches (~3300 cm⁻¹) and C=O stretches (~1720 cm⁻¹) for the ester group, comparable to analogs in and .

- NMR: The meta-amino phenyl group would show distinct <sup>1</sup>H NMR splitting patterns (e.g., para isomers exhibit simpler aromatic proton signals due to symmetry) .

常见问题

Basic Research Questions

Q. What functional groups dominate the reactivity of Ethyl 4-(3-aminophenyl)butanoate, and how do they influence its synthetic applications?

- Answer : The compound contains two critical functional groups: an ethyl ester and a meta-aminophenyl group. The ester group undergoes hydrolysis under acidic or basic conditions to yield 4-(3-aminophenyl)butanoic acid, a precursor for further derivatization (e.g., amide formation) . The aromatic amine participates in electrophilic substitution (e.g., nitration, acylation) and acts as a nucleophile in coupling reactions. The meta-substitution pattern introduces steric and electronic effects that can alter reaction pathways compared to para-substituted analogs, impacting regioselectivity in subsequent syntheses .

Q. What are the standard synthetic routes for this compound, and what conditions are critical for success?

- Answer : Two primary routes are employed:

Esterification : Reacting 4-(3-aminophenyl)butanoic acid with ethanol under acid catalysis (e.g., H₂SO₄) at reflux. Anhydrous conditions prevent ester hydrolysis during synthesis .

Nucleophilic Substitution : Starting from a halogenated precursor (e.g., Ethyl 4-(3-bromophenyl)butanoate), the bromine is displaced via amination (e.g., using ammonia or a protected amine). Catalytic systems like CuI/ligands may enhance efficiency .

- Critical conditions include pH control (to avoid protonating the amine during substitution) and inert atmospheres to prevent oxidation of the aromatic amine .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Answer :

- ¹H/¹³C NMR : Confirms the ester linkage (δ ~4.1 ppm for CH₂CH₃, δ ~1.3 ppm for CH₃) and meta-aminophenyl group (aromatic protons at δ ~6.5–7.2 ppm). Coupling constants help distinguish meta from para substitution .

- IR Spectroscopy : Identifies ester C=O (~1740 cm⁻¹) and N-H stretches (~3350–3450 cm⁻¹) .

- Mass Spectrometry : Molecular ion peaks ([M+H]⁺) validate the molecular weight (e.g., m/z 221.29 for C₁₃H₁₇NO₂) .

Advanced Research Questions

Q. How can researchers optimize catalytic systems for the reduction of nitro precursors to synthesize this compound?

- Answer :

- Catalyst Selection : Pd/C or Raney Ni under hydrogen gas efficiently reduces nitro groups to amines. Catalyst loading (5–10 wt%) and solvent choice (e.g., ethanol, THF) affect yield and selectivity .

- Reaction Monitoring : In situ FTIR or TLC tracks nitro group reduction. Over-hydrogenation risks ester cleavage, requiring precise control of H₂ pressure (1–3 atm) and temperature (25–50°C) .

- Post-reduction Handling : Neutralization and extraction (e.g., with ethyl acetate) isolate the amine while preserving the ester .

Q. What strategies resolve contradictions in spectral data during structural elucidation of derivatives?

- Answer :

- Dynamic Effects : Variable-temperature NMR resolves peak splitting caused by rotational barriers (e.g., hindered rotation of the meta-aminophenyl group) .

- 2D NMR Techniques : HSQC and HMBC correlate protons and carbons, clarifying ambiguous assignments in crowded regions (e.g., aromatic vs. ester signals) .

- Computational Validation : DFT-calculated NMR shifts (using software like Gaussian) benchmark experimental data, identifying misassignments .

Q. How does the meta-aminophenyl substitution influence biological interactions compared to para-substituted analogs?

- Answer :

- Steric and Electronic Effects : The meta-amino group creates a distinct electrostatic surface, altering hydrogen-bonding patterns with biological targets (e.g., enzymes or receptors). For example, para-substituted analogs may exhibit stronger π-π stacking due to symmetric charge distribution .

- Case Study : In receptor-binding assays, meta-substituted derivatives showed 30% lower affinity than para analogs for serotonin receptors, attributed to misalignment of hydrogen-bond donors .

Methodological Considerations

Q. What experimental designs mitigate side reactions during ester hydrolysis of this compound?

- Answer :

- Condition Optimization : Use mild bases (e.g., LiOH) in THF/H₂O (1:1) at 0–5°C to minimize amine oxidation. Acidic hydrolysis (HCl, 1M) avoids base-sensitive byproducts .

- Protection Strategies : Temporarily protect the amine with Boc groups before hydrolysis, then deprotect with TFA .

Q. How can researchers validate the purity of this compound in multi-step syntheses?

- Answer :

- Chromatographic Methods : HPLC with UV detection (λ = 254 nm) identifies impurities. Gradient elution (water/acetonitrile + 0.1% TFA) resolves polar byproducts .

- Melting Point Analysis : Sharp melting ranges (e.g., 85–87°C) confirm crystallinity and purity. Discrepancies suggest residual solvents or isomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。